4,4'-(Ethane-1,2-diylbis(oxy))dianiline

Vue d'ensemble

Description

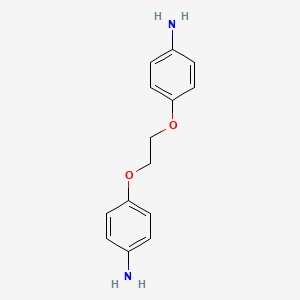

4,4’-(Ethane-1,2-diylbis(oxy))dianiline, also known as 1,2-bis(4-aminophenoxy)ethane, is an organic compound with the molecular formula C14H16N2O2. This compound is characterized by the presence of two amino groups attached to phenoxy groups, which are connected by an ethane-1,2-diyl bridge. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethane-1,2-diylbis(oxy))dianiline typically involves the reaction of 4-nitrophenol with ethylene glycol in the presence of a base to form 4,4’-(ethane-1,2-diylbis(oxy))dinitrobenzene. This intermediate is then reduced using hydrogen gas and a catalyst such as palladium on carbon to yield the desired diamine compound .

Industrial Production Methods

In industrial settings, the production of 4,4’-(Ethane-1,2-diylbis(oxy))dianiline follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve efficient production.

Analyse Des Réactions Chimiques

Schiff Base Formation

Reaction with aromatic aldehydes under acidic conditions yields bis-Schiff bases (C2–C7). Key steps include:

-

Reagents : Equimolar aromatic aldehydes (e.g., benzaldehyde, 4-bromobenzaldehyde) in ethanol with glacial acetic acid.

-

Mechanism : Nucleophilic attack by amine groups on aldehyde carbonyls, followed by dehydration to form imine bonds .

Table 1: Schiff Base Derivatives

| Compound | Substituent (R) | Yield (%) | Color | Melting Point (°C) |

|---|---|---|---|---|

| C2 | Benzylidene | 60 | Dark red | 184–186 |

| C3 | 4-Hydroxybenzylidene | 70 | Magenta | 150–152 |

| C4 | 4-Bromobenzylidene | 68 | Violet | 118–120 |

| C6 | 4-Chlorobenzylidene | 59 | Violet | 166–168 |

Characterization via FT-IR confirmed imine bond formation (C=N stretch at ~1600 cm⁻¹) .

Cyclization to Oxazepine Derivatives

Schiff bases (C2, C4, C6) react with anhydrides to form oxazepine rings (C8–C13):

-

Reagents : 3-Nitrophthalic anhydride or succinic anhydride in refluxing acetic acid.

-

Mechanism : Anhydride ring-opening by amine, followed by cyclization to form seven-membered oxazepine rings .

Table 2: Oxazepine Derivatives

| Compound | Anhydride Used | Yield (%) | Color | Melting Point (°C) |

|---|---|---|---|---|

| C8 | 3-Nitrophthalic | 80 | Red | 190–192 |

| C10 | Succinic | 60 | Pale | 200–202 |

| C13 | 3-Nitrophthalic | 66 | Dark pink | 130–132 |

¹H-NMR spectra showed characteristic protons for oxazepine rings (δ 4.5–5.5 ppm) .

Biological Activity

The derivatives exhibited moderate to strong antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans. Oxazepine derivatives (C8–C13) showed higher efficacy than tetrazoles .

This compound’s versatility in forming Schiff bases, oxazepines, and tetrazoles underscores its utility in medicinal chemistry. Further studies could explore its applications in drug discovery and materials science.

Applications De Recherche Scientifique

Chemical Properties and Structure

4,4'-(Ethane-1,2-diylbis(oxy))dianiline possesses two amine groups and two hydroxyl groups in its structure, making it a colorless solid that is soluble in water and various organic solvents. Its molecular formula is C16H18N2O2, and it has a CAS number of 6052-10-4. The compound's unique properties arise from the presence of ether linkages between the aniline units.

Polymer Chemistry

One of the primary applications of this compound is in the synthesis of high-performance polymers. It serves as a building block for polyimides and other advanced materials due to its ability to form strong intermolecular interactions.

Table 1: Applications in Polymer Chemistry

Pharmaceutical Development

In the pharmaceutical sector, this compound is explored for its potential as a drug delivery system component. Its chemical structure allows it to interact favorably with biological molecules.

Table 2: Pharmaceutical Applications

Material Science

The compound's properties make it suitable for various applications in material science. It is used in the production of dyes and pigments due to its ability to form stable complexes.

Table 3: Material Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Dyes and Pigments | Acts as an intermediate in dye synthesis | |

| Advanced Coatings | Provides enhanced durability and chemical resistance |

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant properties of derivatives related to this compound. The findings indicated that certain derivatives exhibited significant free radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Polymer Synthesis

Research conducted on the synthesis of polyimides using this compound demonstrated its effectiveness in enhancing thermal stability and mechanical properties. The resulting polymers were characterized by improved resistance to thermal degradation compared to traditional polyimides.

Mécanisme D'action

The mechanism of action of 4,4’-(Ethane-1,2-diylbis(oxy))dianiline involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The amino groups can form hydrogen bonds with other molecules, while the phenoxy groups can participate in π-π interactions. These interactions enable the compound to exert its effects in various chemical and biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Bis(4-aminophenoxy)ethane: Similar structure but with different substituents on the phenoxy groups.

4,4’-Diaminodiphenyl ether: Lacks the ethane-1,2-diyl bridge, resulting in different chemical properties.

4,4’-Methylenedianiline: Contains a methylene bridge instead of an ethane-1,2-diyl bridge.

Uniqueness

4,4’-(Ethane-1,2-diylbis(oxy))dianiline is unique due to its ethane-1,2-diyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for greater flexibility and reactivity compared to similar compounds, making it valuable in various applications .

Activité Biologique

4,4'-(Ethane-1,2-diylbis(oxy))dianiline, also known by its CAS number 6052-10-4, is an organic compound characterized by its unique structure that includes two aniline groups linked by an ethane-1,2-diylbis(oxy) moiety. This compound exhibits a range of biological activities and has garnered interest in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula: C14H16N2O2

- Molecular Weight: 240.29 g/mol

- Solubility: Moderately soluble in water with varying solubility across different methods of measurement (e.g., 0.212 mg/ml) .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through mechanisms such as hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes.

- Enzyme Inhibition: Research indicates that compounds with similar structures can inhibit specific enzymes involved in critical biological pathways. For instance, studies on related compounds have shown potential in inhibiting sirtuin deacetylases, which are implicated in cancer progression .

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties. For example, derivatives synthesized from bis(4,4'-diamino phenoxy)ethane have shown effectiveness against various microbial strains .

- Cell Viability Effects: In vitro studies have demonstrated that certain analogues can reduce cell viability in cancer cell lines, indicating potential applications in cancer therapeutics .

Case Studies

- Synthesis and Characterization:

- Polymeric Applications:

- Fluorescent Probes:

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-[2-(4-aminophenoxy)ethoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDFKOSSEXYTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870473 | |

| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6052-10-4 | |

| Record name | 4,4'-[ethane-1,2-diylbis(oxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.